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molecular formula C7H9Cl2N B1590160 2-(Chloromethyl)-3-methylpyridine hydrochloride CAS No. 4370-22-3

2-(Chloromethyl)-3-methylpyridine hydrochloride

Cat. No. B1590160
M. Wt: 178.06 g/mol
InChI Key: DCKALIKGFDMDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452909B2

Procedure details

The title compound was prepared in accordance with the general method of example E from 2-(hydroxymethyl)-3-methylpyridine and thionylchloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][N:4]=1.S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:2][C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC=CC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NC=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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